molecular formula C14H9Cl2NO2 B13922391 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile

Cat. No.: B13922391
M. Wt: 294.1 g/mol
InChI Key: VZLPXEMEENMDAQ-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile is an organic compound belonging to the class of diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group. This compound is characterized by the presence of chloro and methoxy substituents on the benzene rings, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile typically involves the reaction of 3-chloro-5-methoxybenzonitrile with 2-chloro-5-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the two aromatic rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diphenylethers, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile is unique due to its specific combination of chloro and methoxy substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H9Cl2NO2

Molecular Weight

294.1 g/mol

IUPAC Name

3-chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile

InChI

InChI=1S/C14H9Cl2NO2/c1-18-11-2-3-13(16)14(7-11)19-12-5-9(8-17)4-10(15)6-12/h2-7H,1H3

InChI Key

VZLPXEMEENMDAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)OC2=CC(=CC(=C2)C#N)Cl

Origin of Product

United States

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